molecular formula C13H19ClN2O3 B14112943 Methyl benzyl-l-glutaminate hydrochloride

Methyl benzyl-l-glutaminate hydrochloride

Cat. No.: B14112943
M. Wt: 286.75 g/mol
InChI Key: YGJASGUIWUFZEF-UHFFFAOYSA-N
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Description

Methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl is a chemical compound with a complex structure that includes a benzylamino group, a carbamoyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl typically involves multiple steps. One common method includes the reaction of a suitable amino acid derivative with benzylamine, followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzylamino group or the ester moiety.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamine derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzylamino compounds.

Scientific Research Applications

Methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylamino derivatives and carbamoyl-containing esters. Examples are:

  • Methyl (2S)-2-(phenylamino)-4-carbamoylbutanoate
  • Ethyl (2S)-2-(benzylamino)-4-carbamoylbutanoate

Uniqueness

Methyl (2S)-2-(benzylamino)-4-carbamoylbutanoate HCl is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 5-amino-2-(benzylamino)-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-18-13(17)11(7-8-12(14)16)15-9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9H2,1H3,(H2,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJASGUIWUFZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(CCC(=O)N)NCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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